N-(4-Bromophenyl)phthalimide

CAS No.: 40101-31-3

Cat. No.: VC1966538

Molecular Formula: C14H8BrNO2

Molecular Weight: 302.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40101-31-3 |

|---|---|

| Molecular Formula | C14H8BrNO2 |

| Molecular Weight | 302.12 g/mol |

| IUPAC Name | 2-(4-bromophenyl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C14H8BrNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |

| Standard InChI Key | DNQCPYWSXMATIN-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br |

Introduction

Chemical Identity and Structural Characteristics

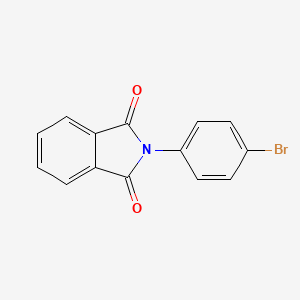

N-(4-Bromophenyl)phthalimide, also known as 2-(4-bromophenyl)isoindoline-1,3-dione, is an aromatic nitrogen-containing heterocyclic compound. It belongs to the phthalimide family, which features a five-membered ring with a nitrogen atom and two carbonyl groups .

Basic Chemical Information

The compound can be precisely identified through the following data:

| Parameter | Value |

|---|---|

| CAS Number | 40101-31-3 |

| Molecular Formula | C₁₄H₈BrNO₂ |

| Molecular Weight | 302.12 g/mol |

| SMILES Notation | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br |

| InChI | InChI=1S/C14H8BrNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |

| InChIKey | DNQCPYWSXMATIN-UHFFFAOYSA-N |

Table 1: Chemical Identifiers of N-(4-Bromophenyl)phthalimide

The structural framework of N-(4-Bromophenyl)phthalimide consists of a phthalimide core (isoindole-1,3-dione) with a 4-bromophenyl group attached to the nitrogen atom. This arrangement creates a planar molecule with conjugated π-electron systems, contributing to its stability and reactivity patterns .

Physical Properties

N-(4-Bromophenyl)phthalimide presents as a white to almost white crystalline powder with specific physicochemical properties that are important for its handling, purification, and application in chemical processes.

Experimentally Determined Properties

| Property | Value | Source |

|---|---|---|

| Physical State (20°C) | Solid | |

| Appearance | White to almost white powder to crystal | |

| Melting Point | 203.0-209.0°C (Experimental range) | |

| 206°C (Literature value) |

Table 2: Experimentally Determined Physical Properties of N-(4-Bromophenyl)phthalimide

Calculated and Predicted Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 449.5±47.0°C (Predicted) | |

| Density | 1.5999 g/cm³ (Rough estimate) | |

| Refractive Index | 1.6320 (Estimate) | |

| pKa | -1.41±0.20 (Predicted) |

Table 3: Calculated and Predicted Physical Properties of N-(4-Bromophenyl)phthalimide

Spectroscopic Properties

The compound's structure can be confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, which shows characteristic patterns for the aromatic protons of both the phthalimide moiety and the bromophenyl group .

Synthesis Methods

Several synthetic routes have been developed for the preparation of N-(4-Bromophenyl)phthalimide, each with specific advantages in terms of yield, purity, and reaction conditions.

Palladium-Catalyzed Synthesis

One efficient approach involves a palladium-catalyzed reaction that yields N-(4-Bromophenyl)phthalimide with good efficiency:

Reaction conditions:

-

Catalysts: Pd(OAc)₂ (10 mol%), DPEphos (20 mol%)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: DMF

-

Temperature: 95°C

-

Reaction time: 5 hours

-

Yield: 54%

-

Product appearance: White solid

-

Melting point: 204.1°C

This method involves the use of 2-iodo-N-phenylbenzamides and sodium chlorodifluoroacetate as starting materials, with purification achieved through recrystallization .

Condensation Reaction

Another synthetic route involves the condensation of 4-bromoaniline with phthalic anhydride in glacial acetic acid:

-

A mixture of 4-bromoaniline and phthalic anhydride is heated in glacial acetic acid

-

The reaction mixture is cooled and filtered

-

The crude product is recrystallized to obtain pure N-(4-Bromophenyl)phthalimide

-

Characteristic infrared spectroscopy shows C=O stretching of phthalimide at 1744.98 cm⁻¹

-

Proton NMR displays multiplets for aromatic protons at 7.257 ppm

This approach is particularly valuable for laboratory-scale preparations due to the readily available starting materials and straightforward reaction conditions.

Chemical Reactivity and Applications

N-(4-Bromophenyl)phthalimide demonstrates various types of chemical reactivity that make it useful in synthetic chemistry and pharmaceutical development.

Key Chemical Characteristics

The compound's reactivity is primarily governed by three structural features:

-

The bromine substituent on the phenyl ring, which can participate in coupling reactions

-

The phthalimide group, which can serve as a protected form of an amine

-

The aromatic systems, which can undergo electrophilic aromatic substitution reactions

Analytical Methods and Characterization

The purity and identity of N-(4-Bromophenyl)phthalimide can be confirmed through various analytical techniques, which provide valuable data for quality control and research purposes.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is commonly used for purity determination, with commercial samples typically specified to contain greater than 98.0% of the target compound .

Spectroscopic Analysis

Infrared (IR) spectroscopy shows characteristic absorption bands for:

-

C=O stretching of the phthalimide group at approximately 1744.98 cm⁻¹

-

Aromatic C-H stretching

Mass Spectrometry

Mass spectrometric data provides valuable information about the molecular weight and fragmentation pattern of the compound:

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 301.98113 | 160.0 |

| [M+Na]⁺ | 323.96307 | 165.3 |

| [M+NH₄]⁺ | 319.00767 | 165.1 |

| [M+K]⁺ | 339.93701 | 165.3 |

| [M-H]⁻ | 299.96657 | 162.1 |

| [M+Na-2H]⁻ | 321.94852 | 163.9 |

| [M]⁺ | 300.97330 | 160.2 |

| [M]⁻ | 300.97440 | 160.2 |

Table 4: Mass Spectrometric Data for N-(4-Bromophenyl)phthalimide

| Parameter | Information |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed |

| Precautionary Statements | P501: Dispose of contents/container to an approved waste disposal plant P270: Do not eat, drink or smoke when using this product P264: Wash skin thoroughly after handling P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth |

| RTECS Number | TI4025000 |

Table 5: Safety Information for N-(4-Bromophenyl)phthalimide

| Parameter | Specification |

|---|---|

| Purity (HPLC) | Minimum 98.0 area% |

| Purity (with Total Nitrogen) | Minimum 98.0% |

| Melting Point Range | 203.0 to 209.0°C |

| NMR | Confirms to structure |

| Appearance | White to almost white powder to crystal |

Table 6: Typical Commercial Specifications for N-(4-Bromophenyl)phthalimide

Comparative Analysis with Related Compounds

N-(4-Bromophenyl)phthalimide belongs to a broader family of N-substituted phthalimides, each with distinct properties and applications.

Structural Analogues

A comparison with structural analogues reveals important trends in physical properties and reactivity:

| Compound | Melting Point (°C) | Key Spectroscopic Feature |

|---|---|---|

| N-(4-Bromophenyl)phthalimide | 206 | C=O stretching at 1744.98 cm⁻¹ |

| N-(4-Nitrophenyl)phthalimide | Not provided | C=O stretching at 1760.73 cm⁻¹ |

| N-(4-Chlorophenyl)phthalimide | Not provided | C=O stretching at 1688.37 cm⁻¹ |

| N-(4-Trifluoromethyl)phenyl)phthalimide | 242.2-244.1 | Not provided |

Table 7: Comparison of N-(4-Bromophenyl)phthalimide with Structural Analogues

This comparison demonstrates how the electronic properties of different substituents on the phenyl ring affect the physical properties and spectroscopic characteristics of these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume